![molecular formula C40H26 B8129271 9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene](/img/structure/B8129271.png)
9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene is a complex organic compound belonging to the anthracene family. This compound features a fused three-ring structure with naphthyl groups attached at specific positions, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of a boronic acid derivative of 1-naphthyl with a halogenated phenyl derivative. The reaction conditions require a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like toluene or dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Production of dihydroanthracene derivatives.
Substitution: Introduction of various functional groups at specific positions on the anthracene ring.
Scientific Research Applications
Chemistry: In chemistry, 9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is employed as a fluorescent probe for imaging and tracking cellular processes. Its fluorescence properties allow for the visualization of cellular components and the study of dynamic biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, especially in the treatment of diseases related to cellular signaling pathways.
Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its photophysical properties contribute to the development of advanced display technologies.
Mechanism of Action
The mechanism by which 9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
9-(1-Naphthyl)carbazole: Another compound with a similar naphthyl group attached to a carbazole core.
9-(1-Naphthyl)anthracene: A simpler anthracene derivative with a single naphthyl group.
This comprehensive overview highlights the significance of 9-(1-Naphthyl)-10-[4-(2-naphthyl)phenyl]anthracene in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
9-naphthalen-1-yl-10-(4-naphthalen-2-ylphenyl)anthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26/c1-2-12-31-26-32(25-22-27(31)10-1)28-20-23-30(24-21-28)39-35-15-5-7-17-37(35)40(38-18-8-6-16-36(38)39)34-19-9-13-29-11-3-4-14-33(29)34/h1-26H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFZVKXEHGJBIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC=CC8=CC=CC=C87 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
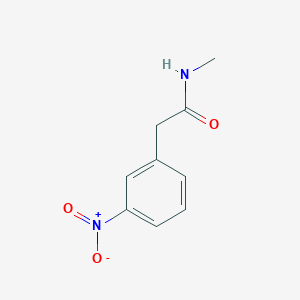
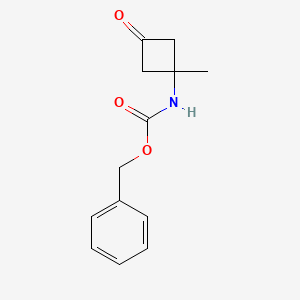
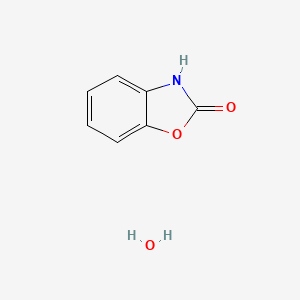
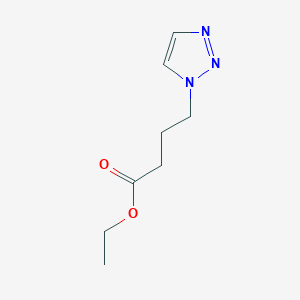
![tert-Butyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B8129216.png)
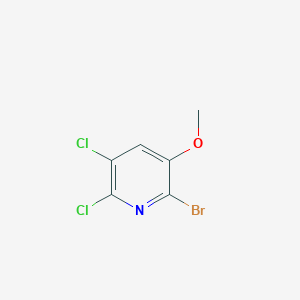
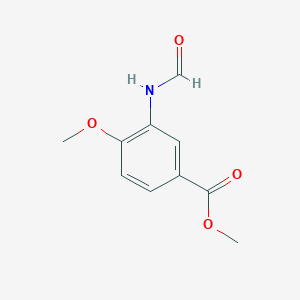
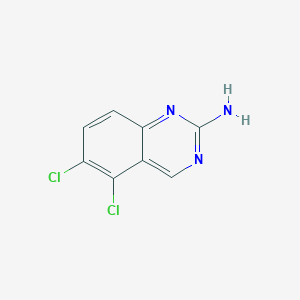
![tert-Butyl 4-[(3S)-3-methyl-5-oxo-2H,3H-[1,3]oxazolo[2,3-a]isoindol-9b-yl]piperazine-1-carboxylate](/img/structure/B8129240.png)
![1-((6-(Benzyloxy)-1H-indol-3-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B8129247.png)
![Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate](/img/structure/B8129254.png)
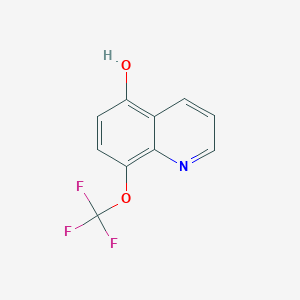
![3-Bromo-11,11-dimethyl-11H-benzo[b]fluorene](/img/structure/B8129272.png)
![2'-Bromospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B8129280.png)
